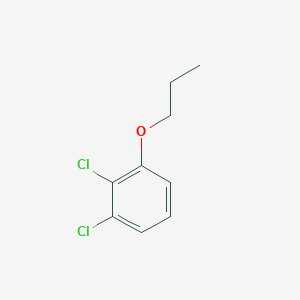

1,2-Dichloro-3-propoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,2-Dichloro-3-propoxybenzene” is a chemical compound with the molecular formula C9H10Cl2O and a molecular weight of 205.08 . It is used in scientific research and has potential for the synthesis of novel compounds.

Molecular Structure Analysis

The InChI code for “1,2-Dichloro-3-propoxybenzene” is 1S/C9H10Cl2O/c1-2-6-12-8-5-3-4-7 (10)9 (8)11/h3-5H,2,6H2,1H3 . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom in the molecule.

Relevant Papers

The paper titled “Eects of dialkoxybenzenes against Varroa destructor and identication 1 Vol.:\u0003q\u0003r\u0003s\u0003t\u0003u\u0002 Scientic Reports | (2023) 13:11195 | 22 www.nature.com/scientificreports” discusses the effects of dialkoxybenzenes against Varroa destructor and identifies 1‑allyloxy‑4‑propoxybenzene as a promising acaricide candidate .

Scientific Research Applications

Chemical Synthesis

1,2-Dichloro-3-propoxybenzene is used in chemical synthesis . It is a versatile compound that can be used to produce a variety of other chemicals. The presence of both chloro and propoxy groups in the molecule provides multiple reactive sites, making it a valuable starting material in organic synthesis .

Generation of Environmentally Persistent Free Radicals (EPFRs)

This compound has been studied for its ability to generate environmentally persistent free radicals (EPFRs) . EPFRs are a type of radical that can persist in the environment for extended periods, contributing to various forms of pollution. The study focused on the characteristics of EPFRs generated from 1,2-dichlorobenzene within controlled laboratory conditions .

Study of Catalyst Behavior

1,2-Dichloro-3-propoxybenzene has been used in studies investigating the behavior of catalysts . In one study, it was observed that increasing the degree of hydroxylation at the catalyst’s surface resulted in a greater yield of EPFRs for 1,2-dichlorobenzene .

Examination of Surface-bound Radicals

This compound has been used in detailed spectral analysis using the EPR technique to examine the nature of surface-bound radicals . This includes the hydrogen-bonding tendencies of o-semiquinone (o-SQ) radicals, the potential reversibility of hydroxylation processes occurring on the catalyst’s surface, and the analysis of selected EPR spectra .

Catalytic Oxidation

1,2-Dichloro-3-propoxybenzene has been used in studies of catalytic oxidation . The catalytic oxidation of environmentally unfriendly chlorinated organics is a powerful tool that can be used to completely mineralize these organic compounds .

properties

IUPAC Name |

1,2-dichloro-3-propoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-2-6-12-8-5-3-4-7(10)9(8)11/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOQXOQYJMGWAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=CC=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dichloro-3-propoxybenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2877476.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2877477.png)

![N-(butan-2-yl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2877479.png)

![2-chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2877481.png)

![N-((5-phenylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2877489.png)

![2-[(5-Methylfuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2877494.png)

![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2877496.png)